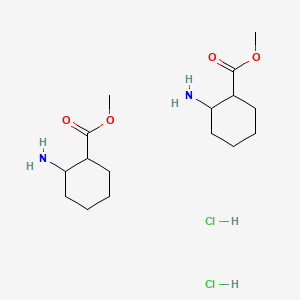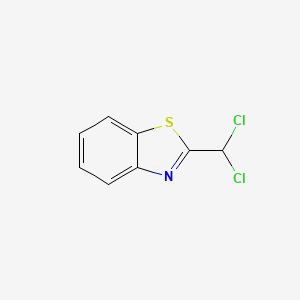
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol typically involves the reaction of 4-bromo-1H-1,2,3-triazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to form the corresponding triazole-ethanol compound.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetic acid.
Reduction: Formation of 2-(1H-1,2,3-triazol-1-yl)ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the bromo and ethanol groups.
4-Bromo-1H-1,2,3-triazole: Similar to the target compound but without the ethanol group.
2-(1H-1,2,3-Triazol-1-yl)ethanol: Similar to the target compound but without the bromo group.
Uniqueness: 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is unique due to the presence of both the bromo and ethanol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its similar counterparts.
Properties
Molecular Formula |
C4H6BrN3O |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-(4-bromotriazol-1-yl)ethanol |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-8(1-2-9)7-6-4/h3,9H,1-2H2 |
InChI Key |
OPHVWWSJFIRQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
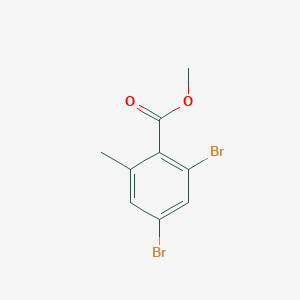
![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)


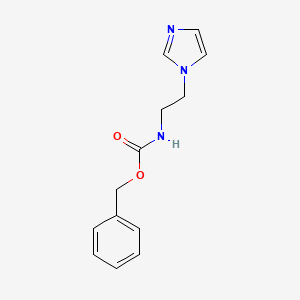
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)

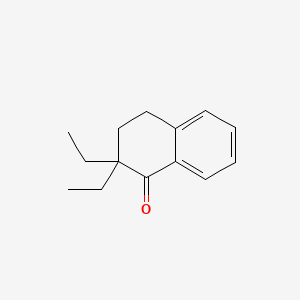
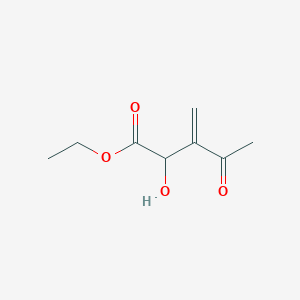
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
